2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride
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Description
2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C13H18Cl2N2O2 and its molecular weight is 305.2. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One significant application of similar compounds involves neurokinin-1 (NK-1) receptor antagonism. For instance, a structurally related compound demonstrated high affinity as an orally active NK-1 receptor antagonist, showing effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential for 2-chloro-N-(4-morpholin-4-ylphenyl)propanamide hydrochloride derivatives in therapeutic interventions against conditions mediated by the NK-1 receptor (Harrison et al., 2001).
Anticonvulsant Activity
Compounds with morpholine structures have been studied for their anticonvulsant activity. A library of new hybrid compounds derived from morpholine demonstrated broad spectra of activity across preclinical seizure models. This suggests the potential utility of this compound in the development of new antiepileptic drugs (AEDs) (Kamiński et al., 2015).
Synthesis of Biologically Active Compounds
The morpholine framework is a critical intermediate in synthesizing biologically active heterocyclic compounds. A study on 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride highlighted its importance as an intermediate for creating compounds with potential biological activity (Mazur et al., 2007).
Fungicide Development
Another application involves the morpholine fungicide dimethomorph, which is structurally related and has been analyzed for its crystal structure. Understanding such structures helps in designing more effective fungicides for agricultural use (Kang et al., 2015).
Src Kinase Inhibition
Optimization studies on compounds with morpholine moieties have led to the development of potent inhibitors of Src kinase activity. These compounds, by targeting Src kinase, could offer therapeutic strategies against diseases where Src kinase plays a pivotal role (Boschelli et al., 2001).
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16;/h2-5,10H,6-9H2,1H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOHGBGFULCFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.